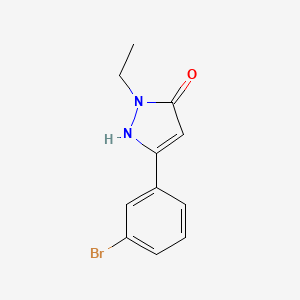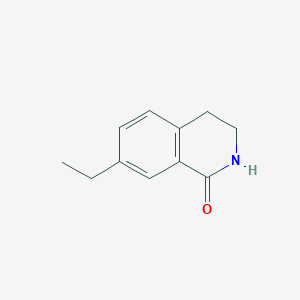![molecular formula C11H13NS B15356306 Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
Benzo[b]thiophene-3-methanamine, N,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic aromatic compounds, and this particular derivative features a methanamine group attached to the thiophene ring, with two methyl groups at the nitrogen and the second carbon positions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[b]thiophene as the core structure.
Functionalization: The thiophene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Methylation: The amine group is then methylated to form N-methylbenzo[b]thiophene-3-amine.
Second Methylation: A second methylation step introduces the second methyl group at the nitrogen atom, resulting in N,2-dimethylbenzo[b]thiophene-3-amine.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to improve reaction efficiency, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain the final product with high purity.
Types of Reactions:
Oxidation: Benzo[b]thiophene-3-methanamine, N,2-dimethyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the thiophene ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfones, sulfoxides, and other oxidized derivatives.
Reduction Products: Reduced amines and other reduced derivatives.
Substitution Products: Substituted thiophenes and amines.
Scientific Research Applications
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzo[b]thiophene-3-methanamine, N,2-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- is compared with other similar compounds such as:
Benzo[b]thiophene-3-methanamine, N-methyl-
Benzo[b]thiophene-3-methanamine, N,alpha-dimethyl-
Benzo[b]thiophene-3-carboxylic acid
Uniqueness: The presence of two methyl groups at specific positions on the thiophene ring and the amine group makes this compound unique compared to its analogs. This structural difference can lead to variations in biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-methyl-1-(2-methyl-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H13NS/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12H,7H2,1-2H3 |
InChI Key |
OJDRHACZDXTMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
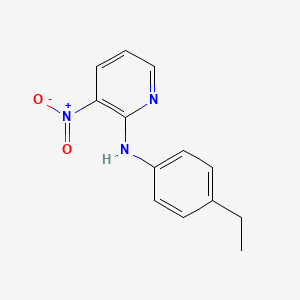
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)




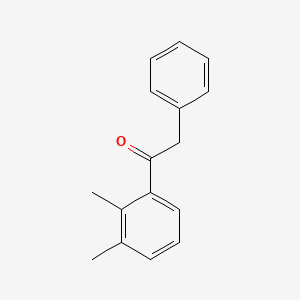
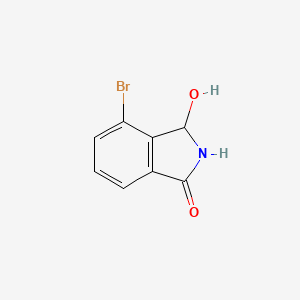
![1-[[1-(4-Nitrophenyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B15356278.png)
